molecular formula C20H16N4 B1196114 叶绿素 CAS No. 2683-84-3

叶绿素

货号 B1196114
CAS 编号: 2683-84-3
分子量: 312.4 g/mol
InChI 键: UGADAJMDJZPKQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorin is a tetrapyrrole fundamental parent that is obtained by formal hydrogenation across the 2,3-double bond of porphyrin. It is a tetrapyrrole fundamental parent and a member of chlorins.

科学研究应用

光动力疗法

最近的研究重点介绍了叶绿素在光动力疗法中用于治疗各种皮肤病。叶绿素与酞菁和卟啉衍生物一起,充当光敏剂。这种疗法已显示出在治疗寻常痤疮、牛皮癣、乳头瘤病毒感染、皮肤利什曼病和皮肤年轻化方面的有效性。这些治疗的光动力机制和临床益处正在积极探索中 (德·安农齐奥和科斯塔,2020).

水处理和消毒

叶绿素在水处理和消毒过程中起着至关重要的作用。氯,叶绿素的衍生物,因其消毒特性而被广泛使用,确保水的微生物质量。研究重点关注含氯阴离子的形成及其分离技术,这对于了解氯在水处理系统中的有效性和影响非常重要 (Biesaga、Kwiatkowska 和 Trojanowicz,1997).

食品工业应用

在食品工业中,使用叶绿素衍生的着色剂铜叶绿素,它由各种叶绿素分子组成。研究表明,它不仅具有着色剂的作用,还具有潜在的生物活性。这些包括抗诱变、抗癌和抗氧化活性。铜叶绿素的吸收、生物利用度和随之而来的生物活性是正在进行的研究领域 (Tumolo 和 Lanfer-Marquez,2012).

环境影响和毒理学

叶绿素化合物对环境的影响及其毒理学方面已经过广泛的研究。氯,饮用水系统中常见的消毒剂,已被检查其残留影响和潜在健康风险。研究还探讨了氯作为化学武器的使用及其毒理学,重点关注呼吸系统的影响 (Fawell、Fielding 和 Ridway,1987).

微生物中的耐氯性

水处理系统中微生物耐氯性的出现引起了重大的公共卫生问题。研究趋势集中在饮用水和废水处理系统中微生物耐氯性的负担。这包括评估耐氯性在环境科学、微生物学和公共卫生中的表现 (Ekundayo 等人,2020).

属性

IUPAC Name

2,3,22,24-tetrahydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-6,9-12,22-23H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGADAJMDJZPKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893669
Record name 7,8-Dihydro-21H,23H-porphine Dihydroporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorin

CAS RN

2683-84-3
Record name Chlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydro-21H,23H-porphine Dihydroporphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Galactose-Chlorin conjugate joined with 1,3-cyclohexadiene linkage (10, 3a): To a solution of 40 mg (0.035 mmol) of 9 in 20 ml of dichloromethane, 250 μl of 1M NaOMe in MeOH was added, the reaction mixture was stirred under argon for 1 h. After the standard work-up, the residue was separated by silica plate chromatography, eluting with 8% MeOH/CH2CL2 and the title compound was obtained in 44% yield (15 mg) along with 7 mg (0.009 mmol) of 11 in 25% yield. MS (FAB) found: m/z 980.9 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm) showing a diastereomeric mixture: 9.53 (s, 2H, 2×10-H); 9.15 (s, 2H, 2×5-H); 8.46 (s, 2H, 2×20-H); 7.49 and 7.46 (each s, total 2H, 2×135-H); 6.29 and 6.04 (each s, total 2H, 2×138-H); 5.30 (m, 2H, 2×17-H); 5.14 (m, 2H, 2×133-H); 4.98 (m, 2H, 2×133-H); 4.29 (m, 2H, 2×18-H); 4.18 (m, 2H, 2×Gal-H); 4.04 and 3.99 (each s, total 2H, 2×1310-H); 3.85 (m, 4H, 4×Gal-H); 3.77 (s, 6H, 2×12-CH3); 3.75 (m, 4H, 2×3-CH2CH3); 3.70 (m, 4H, 4×Gal-H); 3.63 (m, 2H, 2×Gal-H); 3.60 (m, 4H, 2×8-CH2CH3); 3.53 (s, 6H, 2×173-CO2CH3); 3.43 and 3.38 (each m, 4H, 4×139-H); 3.35 (m, 2H, 2×1310-H); 3.21 (s, 6H, 2×2-CH3); 3.13 (s, 6H, 2×7-CH3); 2.64 (m, 2H, 2×171-H); 2.61 (s, 6H, 2×137-CO2CH3); 2.33 (m, 4H, 2×171-H and 2×172-H); 2.15 (s, 6H, 2×138-CO2CH3); 1.93 (m, 2H, 2×172-H); 1.74 (d, 6H, 2×18-CH3); 1.68 (t, 6H, 2×3-CH2CH3); 1.65 (t, 6H, 2×8-CH2CH3); 0.17 and −0.12 (each br s, 2H, 4×NH). Mesopurpurin-18-N-1′-(5-methyl-3,4-dicarboxylate methyl ester)phenyl-methyl-imide (11): MS (FAB) found: m/z 801.4 (100, M++1); 1H NMR (400 MHz, 5.0 mg/mL CDCl3, δ ppm): 9.61, 9.20 and 8.50 (each s, 1H, 5-H, 10-H and 20-H); 8.18 and 7.76 (each s, 1H, 2×phenyl-H); 5.70 (m, 2H, J=9.8 Hz, N—CH2); 5.36 (d, J=9.1 Hz, 1H, 17-H); 4.34 (q, J=7.1 Hz, 1H, 18-H); 3.92, 3.87, 3.83, 3.56, 3.25 and 3.19 (each s, 3H, 4×CH3 and 2×CO2CH3); 3.77 and 3.66 (each q, J=8.4 Hz, 2H, 3- and 8-CH2CH3); 2.67 (m, 1H, 1×17CH2CH2CO2CH3); 2.39 (m, 2H, 1×17CH2CH2CO2CH3 and 1×17CH2CH2CO2CH3); 2.37 (s, 3H, phenyl-CH3); 1.99 (m, 1H, 1×17CH2CH2CO2CH3); 1.77 (d, J=7.2 Hz, 3H, 18-CH3); 1.72 and 1.68 (each t, J=8.0 Hz, 3H, 3- and 8-CH2CH3); 0.20 and −0.01 (each br s, 1H, 2N—H).
Name
Galactose Chlorin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
9
Quantity
40 mg
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 μL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
44%

Synthesis routes and methods II

Procedure details

Bacteriohlorin 25: Following the procedure described for the synthesis of 16, treatment of 15 (50.0 mg, 0.0879 mmol, 1.0 equiv) with HBr gas, 3-iodobenzyl alcohol (0.1 mL), and K2CO3 (50.0 mg) resulted in the desired product. Purification was done by flash column chromatography (silica gel, 50% ethyl acetate in hexane). Yield: 42.8 mg, 62%. 1H NMR (400 MHz, CDCl3) δ: 8.52 (d, J=2.4 Hz, 1H, 10-H), 8.23 (s, 1H, 5-H), 8.05 (s, 1H, 20-H), 7.73 (d, J=21.6 Hz, 1H, Ph-H), 7.62 (d, J=7.6 Hz, 1H, Ph-H), 7.26 (1H, Ph-H, overlapping with the signal of CHCl3), 7.04 (t, J=8.0 Hz, 1H, Ph-H), 5.71 (q, J=6.4 Hz, 1H, 31-H), 4.97 (d, J=19.6 Hz, 1H, 132-H), 4.80 (d, J=19.6 Hz, 1H, 131-H), 4.46-4.63 (m, 2H, 31-OCH2), 4.11-4.19 (m, 2H, 7-H+18-H), 4.01 (d, 1H, 17-H), 3.88-3.90 (m, 1H, 8-H), 3.62 (s, 3H, COOCH3), 3.36 (s, 3H, 12-CH3), 3.15 (s, 3H, 2-CH3), 2.44-2.60 (m, 2H, 81-H+171-H), 2.11-2.34 (m, 3H, 171-CH2+171-H), 2.04 (d, J=6.4 Hz, 4H, 31-CH3+81-H), 1.65-1.77 (m, 6H, 7-CH3+18-CH3), 1.10-1.14 (m, 3H, 81-CH3), −0.22 (s, 1H, NH). MS (ESI) m/z: 785.4 (M++1). UV-vis, CH2Cl2, nm (ε): 720 (3.58×104), 659 (1.21×104), 602 (4.71×103), 517 (2.55×104), 486 (6.69×103), 456 (2.81×103), 382 (4.59×104), 353 (8.63×104).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Method B (from 16): Following the procedure described for the preparation of 6, treatment of 16 (40.0 mg, 0.0705 mmol, 1.0 equiv) with FeCl36.H2O (66.3 mg, 4.0 equiv) resulted in the desired product. Purification was done by flash column chromatography (silica gel, 3% acetone in CH2Cl2). Yield: 25.2 mg, 55%. 1H NMR (400 MHz, CDCl3) δ: 9.18 (s, 1H, 10-H), 9.03 (d, J=14 Hz, 1H, 5-H), 8.65 (s, 1H, 20-H), 5.79-5.86 (m, 1H, 31-H), 5.48 (d, 2H, 132-H), 4.41-4.50 (m, 1H, 8-H), 4.20-4.22 (m, 1H, 7-H), 3.90 (t, J=8.0 Hz, 2H, 17-CH2), 3.75 (s, 3H, COOCH3), 3.52-3.66 (m, 5H, 31-OCH2+12-CH3), 3.43 (d, J=3.6 Hz, 3H, 2-CH3), 3.23 (s, 3H, 18-CH3), 2.94 (t, J=8.0 Hz, 2H, 171-CH2), 2.42-2.52 (m, 1H, 81-H), 2.13-2.20 (m, 1H, 81-H), 2.10 (d, J=6.8 Hz, 3H, 31-CH3), 1.91/1.87 (d, J=7.2 Hz, 3H, 7-CH3), 1.66-1.76 (m, 3H, 31-OCH2CH2CH2CH2CH2CH3), 1.15-1.23 (m, 9H, 31-OCH2CH2CH2CH2CH2CH3+81-CH3), 0.78-0.81 (m, 3H, 31-OCH2CH2CH2CH2CH2CH3), −0.34 (br s, 1H, NH), −1.52 (br s, 1H, NH). MS (ESI) m/z: 651.4 (M++1). UV-vis, CH2Cl2, λmax nm (ε): 669 (4.45×104), 612 (6.77×103), 540 (6.77×103), 513 (1.11×104), 411 (7.82×104).
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
66.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorin
Reactant of Route 2
Chlorin
Reactant of Route 3
Chlorin
Reactant of Route 4
Chlorin
Reactant of Route 5
Chlorin
Reactant of Route 6
Chlorin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。